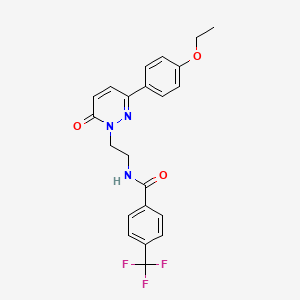
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structural features suggest significant potential in medicinal chemistry, particularly for therapeutic applications related to cancer and other diseases. This article delves into the biological activity of this compound, reviewing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25F3N3O2
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The compound features a pyridazinone core linked to an ethoxyphenyl group and a trifluoromethylbenzamide moiety. This structure may enhance its biological activity through improved interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that regulate various biological functions.
- Gene Expression Modulation : The compound might influence the expression of genes associated with cell growth and survival.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- A study on related pyridazinone derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The IC50 values ranged from 1.30 μM to 17.25 μM, indicating strong inhibitory effects on tumor growth .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds promote apoptosis in cancer cells through:
- Cell Cycle Arrest : Studies showed that treatment with these derivatives increased the percentage of cells in the G2/M phase, leading to inhibited cell division .
- Apoptosis Induction : Flow cytometry analyses confirmed that these compounds significantly elevated apoptosis rates in treated cells compared to controls .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other pyridazinone derivatives is essential:
| Compound Name | Structure | Antitumor Activity (IC50 μM) | Mechanism |
|---|---|---|---|
| Compound A | Similar | 1.30 | Apoptosis induction |
| Compound B | Similar | 17.25 | Cell cycle arrest |
| This compound | Unique | TBD | TBD |
Research Findings Summary
The biological activity of this compound suggests promising therapeutic potential, particularly in oncology. Key findings include:
- Potent Antitumor Properties : Demonstrated efficacy against multiple cancer cell lines.
- Mechanistic Insights : Evidence of apoptosis induction and cell cycle arrest contributing to its antitumor effects.
- Unique Structural Features : The trifluoromethyl group may enhance metabolic stability and selectivity.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-2-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUNGMRVSHIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













